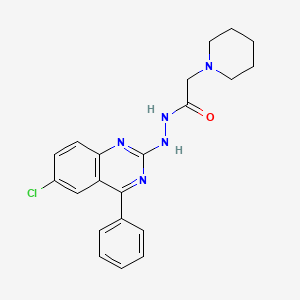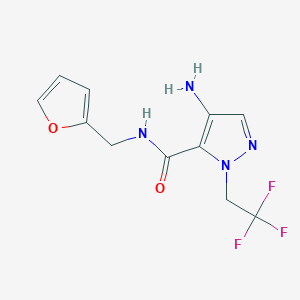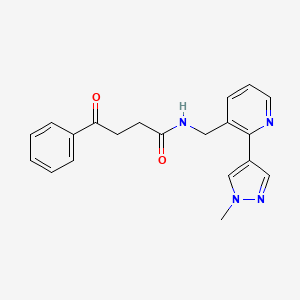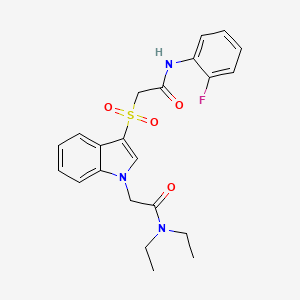
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of quinazoline, which has been found to exhibit potent biological activity.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Researchers have developed new chemical compounds, including N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide derivatives, to target bacterial infections. These compounds have shown promising antibacterial activities against various strains, indicating their potential as new antibacterial agents. The synthesis processes often involve innovative strategies to incorporate various functional groups, aiming to enhance the compounds' antibacterial efficacy. For instance, some compounds demonstrated potent activity against Staphylococcus aureus (Bondock & Gieman, 2015).
Anticancer Activity
The anticancer potential of this compound derivatives has been a significant focus, with studies showing that these compounds exhibit broad-range activity against tumor cell lines. The mechanisms of action are varied but often involve disrupting key cellular processes in cancer cells, such as DNA replication or protein synthesis, thereby inhibiting cancer growth. Notably, some derivatives have been identified as highly active anticancer compounds, underlining the importance of quinazoline derivatives in cancer research (Bondock & Gieman, 2015).
Antihypertensive Agents
Compounds with the this compound moiety have also been investigated for their antihypertensive effects. Research in this area focuses on synthesizing derivatives that can effectively lower blood pressure in hypertensive models. These studies are crucial for developing new therapeutic agents that can provide better control over hypertension, a leading risk factor for cardiovascular diseases. Some derivatives have shown promising results in preclinical models, offering potential pathways for novel antihypertensive therapies (Takai et al., 1986).
Antidepressant Drugs
The exploration into the antidepressant potential of quinazoline derivatives, including this compound, highlights the versatility of these compounds. Adjustments in the chemical structure aim to enhance their interaction with neurological targets, potentially leading to new treatments for depression. The studies in this area contribute to a broader understanding of how structural modifications affect the pharmacological profiles of these compounds (Alhaider Aa et al., 1985).
Propriétés
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCCHVMTFTPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)
![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)



![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2602779.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)
![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)
